molecular formula C7H11N3O B8415332 Cyclopropyl-(5-methyl-[1,3,4]oxadiazol-2-ylmethyl)-amine

Cyclopropyl-(5-methyl-[1,3,4]oxadiazol-2-ylmethyl)-amine

Cat. No. B8415332
M. Wt: 153.18 g/mol
InChI Key: YCRQASMHMOYOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-(5-methyl-[1,3,4]oxadiazol-2-ylmethyl)-amine is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopropyl-(5-methyl-[1,3,4]oxadiazol-2-ylmethyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropyl-(5-methyl-[1,3,4]oxadiazol-2-ylmethyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Cyclopropyl-(5-methyl-[1,3,4]oxadiazol-2-ylmethyl)-amine

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopropanamine

InChI

InChI=1S/C7H11N3O/c1-5-9-10-7(11-5)4-8-6-2-3-6/h6,8H,2-4H2,1H3

InChI Key

YCRQASMHMOYOAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CNC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of cyclopropanamine (765-30-0, 194 mg, 236 μL, 3.39 mmol) and 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (3914-42-9, 90 mg, 679 μmol) was stirred for 16 h at ambient temperature. The mixture was concentrated under reduced pressure and the residue taken up in ice-water/saturated aqueous Na2CO3 solution 1/1 (20 mL) and EtOAc (30 mL). The layers were separated and the aqueous layer was extracted one more time with EtOAc (30 mL). The combined extracts were washed with ice-water/brine 1/1 (15 mL), dried over Na2SO4 and brought to dryness to give the title compound (36 mg, 35%) as yellow oil which was sufficiently pure to be used in the next reaction step; MS (EI): m/e=154.2 [MH+].
Quantity
236 μL
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Yield
35%

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